molecular formula C17H12N4O B1461180 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- CAS No. 130925-67-6

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

Cat. No. B1461180
CAS RN: 130925-67-6
M. Wt: 288.3 g/mol
InChI Key: SNOKEAVUQRYZMF-UHFFFAOYSA-N
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Description

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-” is a type of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A patent also provides a synthesis method involving the use of a tetrahydropyran group .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is related to purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . The structure of the compound can be further analyzed using tools like InChI and InChI key .


Chemical Reactions Analysis

The chemical reactions of pyrazolopyrimidines can be influenced by the presence of electron-donating and electron-withdrawing groups. For instance, electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1,5-Dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one, include a boiling point of 290-292°C and a molecular weight of 150.14 . The compound is a solid powder at ambient temperature .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidines

Pyrazolopyrimidine scaffolds, such as the one mentioned, are central to drug discovery due to their broad spectrum of medicinal properties. They have been used as building blocks for developing drug-like candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties, among others. The structure-activity relationship (SAR) studies around these scaffolds have gained significant attention, highlighting the potential for medicinal chemists to further explore and develop potent drug candidates using this versatile scaffold (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, closely related to pyrazolopyrimidines, have been extensively investigated for their applicability in synthetic chemistry. They serve as key precursors in the medicinal and pharmaceutical industries, highlighting their importance in broader synthetic applications and bioavailability. The development of these scaffolds has been enhanced through the use of diversified hybrid catalysts, showcasing the versatility of pyrazolopyrimidine structures in synthetic applications (Parmar et al., 2023).

Regio-Orientation in Structure Assignment

The regio-orientation and regioselectivity in the synthesis of pyrazolo[3,4-d]pyrimidines are crucial for understanding their chemical behavior and potential applications. The reactions involving aminopyrazoles and bielectrophilic reagents leading to pyrazolopyrimidines are of particular interest due to the comparable nucleophilicity of the involved groups, which influences the structural orientation of substituents on the pyrimidine ring. This area of study underscores the importance of precise structural characterization in developing new compounds based on this scaffold (Mohamed & Mahmoud, 2019).

Kinase Inhibitors and Drug Design

Pyrazolo[3,4-d]pyrimidines have found significant application in the design of kinase inhibitors. Their ability to bind to multiple sites on kinases makes them versatile scaffolds for developing potent inhibitors with potential therapeutic applications. The patent literature, in particular, highlights the use of pyrazolopyrimidine structures in the development of kinase inhibitors targeting various diseases, indicating their importance in therapeutic drug design (Wenglowsky, 2013).

Mechanism of Action

Pyrazolopyrimidines have been reported to have various pharmacological potentials. They have been found to have antiviral, antimicrobial, antitumor activities, and more . Some pyrazolopyrimidines have been found to inhibit CDK2, a target for cancer treatment . Another compound, 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine, has been reported to decrease uric acid production by inhibiting xanthine oxidase .

Safety and Hazards

The safety information for 1,5-Dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one indicates that it has some hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1,6-diphenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c22-17-14-11-18-21(13-9-5-2-6-10-13)16(14)19-15(20-17)12-7-3-1-4-8-12/h1-11H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKEAVUQRYZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567276
Record name 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

CAS RN

130925-67-6
Record name 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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